molecular formula C17H28N4O2S B6754454 N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide

Cat. No.: B6754454
M. Wt: 352.5 g/mol
InChI Key: PZRWCCUJVGIOGZ-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-14-18-12-16(24-14)13-19-17(22)21-8-4-15(5-9-21)23-11-10-20-6-2-3-7-20/h12,15H,2-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRWCCUJVGIOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC(=O)N2CCC(CC2)OCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine derivative. The final step involves the attachment of the pyrrolidine ring via an etherification reaction, where the piperidine derivative is reacted with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-pyrrolidin-1-ylethoxy)piperidine-1-carboxamide is unique due to its combination of thiazole, piperidine, and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

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